4-氯-2-氟-3-甲基-6-(三氟甲基)苯乙酸; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

反应性和结构分析

- 卤代苯乙酸的对比研究:对三种卤代苯乙酸进行了详细的第一性原理研究,包括 2-(2-卤代苯基)乙酸,其中卤素可以是氟、氯或溴。该研究重点计算结构性质、反应性、酸度和振动光谱。使用各种描述符分析了分子的反应性,并将氯代和溴代取代分子的振动光谱与从实验 FTIR 方法获得的振动光谱进行比较,而氟代取代分子的预测是理论上的 (Srivastava 等,2015)。

合成化学应用

- Friedel-Crafts 环化酰基烷基化:该化合物用于涉及 3-卤代苯乙烯或乙烯基环烷烃的级联 Friedel-Crafts 环化酰基烷基化过程,以生成 4-取代的四氢萘-2-醇苯乙酸酯。该过程无需额外的溶剂即可进行,并且产率良好。所得化合物的碱醇解用于揭示用于不对称转移氢化的四氢萘-2-酮 (Vincek 和 Booth,2009)。

电合成和化学反应性

- 选择性电化学氟化:在恒电流条件下报道了烷基苯乙酸酯的选择性电化学氟化。该研究表明,根据所使用的介质,可以获得导致氟代苯乙酸的不同水解产物。该过程允许高达 87% 的单氟酯选择性,并提供了对这些化合物电化学行为的见解 (Ilayaraja 等,2008)。

除草剂中间体的合成

- 除草剂的中间体:该化合物作为除草剂合成的中间体。该合成涉及多个步骤,包括用二氯甲基甲醚和四氯化钛处理,然后进行各种化学反应,得到最终产物。使用不同的光谱方法确认了产率和产物结构 (周宇,2002)。

安全和危害

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

作用机制

Target of Action

It’s known that similar compounds have been used to prepare heterocyclic xanthine derivatives as highly potent and selective human a2b adenosine receptor antagonists .

Mode of Action

It’s known to undergo diolefination mediated by mono-n-protected amino acid ligands in the presence of ethyl acrylate, pd (oac) 2, khco 3, and t-amyl alcohol . This suggests that it may interact with its targets through a process of bond formation and breaking, leading to changes in the molecular structure of the target.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s involvement in suzuki–miyaura coupling suggests it may have good bioavailability due to the mild and functional group tolerant reaction conditions of this process .

Result of Action

Its involvement in suzuki–miyaura coupling suggests it may contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .

Action Environment

The action of 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which it participates is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable and effective under a wide range of conditions.

属性

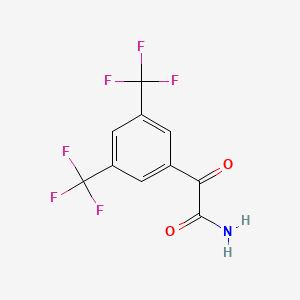

IUPAC Name |

2-[4-chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF4O2/c1-4-7(11)3-6(10(13,14)15)5(9(4)12)2-8(16)17/h3H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAURHPNOSJKSEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)CC(=O)O)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)

![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)